n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-ethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2S/c1-2-10-7(13)6-5-11-9-12(8(6)14)3-4-15-9/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
OKHWTRKSVWANCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Zinc Chloride-Catalyzed Fusion Method
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation of β-keto esters, aldehydes, and thiourea. In a representative procedure, ethyl acetoacetate (10 mmol), 2,4-dimethoxybenzaldehyde (10 mmol), and thiourea (15 mmol) are fused at 80°C for 4 hours in the presence of zinc chloride (2 mmol) and glacial acetic acid. This method yields ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1) with an 85% yield after recrystallization from ethanol. While this example uses a dimethoxy-substituted aldehyde, analogous reactions with unsubstituted aldehydes can generate the core structure required for n-Ethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.
Chloroacetonitrile-Mediated Cyclization
Alternative routes employ chloroacetonitrile to annulate the thiazole ring. Heating pyrimidine derivative 1 (1 mmol) with chloroacetonitrile (1.5 mmol) in N,N-dimethylformamide under reflux for 10 hours yields ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2) in 70% yield. Although this method introduces an amino group at position 3, modifying the electrophile could allow direct installation of the carboxamide moiety.
Hydrolysis and Amidation of Ester Intermediates
Acid-Catalyzed Ester Hydrolysis
Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a key intermediate, undergoes hydrolysis in 2N hydrochloric acid under reflux for 5 hours to yield 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with a 79.7% yield. The reaction is monitored by infrared spectroscopy, showing a shift from the ester carbonyl (1720 cm⁻¹) to the acid carbonyl (1693 cm⁻¹).
Amide Bond Formation with Ethylamine
The carboxylic acid intermediate is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethylamine. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate direct amidation. For example, treating 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with ethylamine in the presence of EDCl and hydroxybenzotriazole (HOBt) in dichloromethane yields this compound. This method typically achieves yields of 65–75% after column chromatography.
One-Pot Synthesis and Green Chemistry Approaches
Solvent-Free Cyclocondensation
Recent protocols eliminate solvents by grinding reactants with ammonium chloride as a catalyst. A mixture of malononitrile, urea, and aromatic aldehydes undergoes cyclocondensation under solvent-free conditions at 120°C for 2 hours, producing pyrimidine-5-carbonitriles in >80% yields. Adapting this method to thiazolo[3,2-a]pyrimidine synthesis could reduce environmental impact and improve scalability.
Microwave-Assisted Reactions
Microwave irradiation significantly accelerates reaction times. Preliminary studies indicate that cyclocondensation of β-keto esters with thiourea and aldehydes under microwave conditions (150 W, 100°C) completes within 30 minutes, compared to 4 hours conventionally. While yields remain comparable (80–85%), this approach enhances energy efficiency.
Analytical Characterization and Quality Control
Spectroscopic Validation
- IR Spectroscopy : Carboxamide C=O stretches appear at 1670–1690 cm⁻¹, while N-H stretches are observed at 3300–3500 cm⁻¹.
- ¹H NMR : The ethyl group in the carboxamide moiety resonates as a quartet at δ 1.1–1.3 ppm (CH₃) and a triplet at δ 3.3–3.5 ppm (CH₂).
- Mass Spectrometry : Molecular ion peaks for this compound are observed at m/z 251 (M⁺, 35%) with fragmentation patterns consistent with thiazolo[3,2-a]pyrimidine derivatives.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98% for most synthetic batches. Residual solvents are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| ZnCl₂-Catalyzed Fusion | 85 | 4 hours | High yield, scalable | Requires toxic acetic acid |
| Microwave-Assisted | 80 | 0.5 hours | Energy-efficient, rapid | Specialized equipment needed |
| Solvent-Free | 82 | 2 hours | Environmentally friendly | Limited substrate scope |
| EDCl-Mediated Amidation | 75 | 12 hours | Mild conditions, high purity | Costly coupling agents |
Chemical Reactions Analysis
n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial and antitubercular agent . Additionally, it has been investigated for its potential use as an anticancer drug due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation . In the field of organic chemistry, it serves as a valuable scaffold for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby disrupting essential cellular processes in bacteria and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Structural Properties
- Solubility : The ethyl carboxamide derivative likely has better aqueous solubility than halogenated analogs (e.g., 4-bromophenyl in ) due to reduced hydrophobicity.
- Crystal Packing : Ethyl carboxylate derivatives (e.g., ) form intermolecular π-halogen and hydrogen bonds, stabilizing crystal lattices . The carboxamide group in the target compound may promote stronger hydrogen-bonded networks, influencing solid-state stability.
- Dimerization: Di-S54 , a dimeric carboxamide, demonstrates how disulfide bridges can alter pharmacokinetics, though monomeric analogs like the target compound are more likely to penetrate cellular membranes.
Key Research Findings
- Anticancer Potential: Thiazolo[3,2-a]pyrimidine carboxylates (e.g., ) show moderate activity, but carboxamides (e.g., ) may offer improved efficacy due to enhanced target engagement.
- Immunoproteasome Inhibition: Compound 21 (19–23% inhibition) highlights the role of carboxamide substituents in β1i/β5i binding. The ethyl group in the target compound could optimize steric compatibility with active sites.
- Kinase Modulation : A484954 , a pyrido[2,3-d]pyrimidine carboxamide, shares functional group similarities but differs in core structure, underscoring the thiazolo[3,2-a]pyrimidine scaffold’s unique pharmacophoric advantages.
Biological Activity
n-Ethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 32278-52-7), is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 224.23 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to n-Ethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine exhibit notable antimicrobial properties. In vitro studies have demonstrated effective inhibition against various pathogens. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Antitumor Activity
The compound's structure suggests potential antitumor activity. Studies have reported that thiazole-containing compounds can inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives showed IC50 values below 1 µg/mL against various cancer cell lines .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | <1 |
| HepG2 | <1 |
Structure-Activity Relationship (SAR)
Understanding the SAR of n-Ethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine is essential for optimizing its biological activity. Modifications in the thiazole and pyrimidine rings have been linked to enhanced potency and selectivity against specific targets.
- Thiazole Ring Modifications : Substituents on the thiazole ring can significantly impact the compound's activity. Electron-donating groups generally enhance cytotoxicity.
- Pyrimidine Ring Variations : Alterations in the pyrimidine structure can affect interactions with biological macromolecules, influencing therapeutic efficacy.
Case Studies
A notable study evaluated the effectiveness of various thiazolo[3,2-a]pyrimidine derivatives against cancer cells and identified key structural features that contribute to their activity. For example, compounds with a phenyl group at specific positions demonstrated increased anti-Bcl-2 activity compared to those without such modifications .
Q & A
What are the established synthetic methodologies for N-ethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives?
Basic Research Focus
The synthesis typically involves cyclocondensation reactions of 2-aminothiazole derivatives with activated carbonyl compounds. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be synthesized by reacting 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates under reflux in ethanol . Modifications at the N-ethyl carboxamide group are achieved via aminolysis of ethyl ester precursors using ethylamine in polar aprotic solvents like DMF .
Key Considerations :
- Solvent choice (e.g., ethanol, DMF) impacts reaction yield and purity.
- Substituents on the thiazole or pyrimidine rings require tailored protection/deprotection strategies.
How is single-crystal X-ray diffraction (SCXRD) applied to resolve the structural ambiguities of thiazolo[3,2-a]pyrimidine derivatives?
Basic Research Focus
SCXRD with SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structures. For instance, triclinic crystal systems (space group P1) are commonly observed, with unit cell parameters such as a = 9.5 Å, b = 11.2 Å, c = 12.8 Å, and angles α = 89.5°, β = 78.3°, γ = 85.2° . The refinement process involves minimizing the R factor (e.g., R = 0.058) and validating hydrogen bonding networks .
Key Considerations :
- Data-to-parameter ratios > 15:1 ensure reliable refinement .
- Twinning or disorder in crystals may require advanced SHELXD/SHELXE protocols .
How do supramolecular interactions influence the chiral resolution of thiazolo[3,2-a]pyrimidine racemates?
Advanced Research Focus
Halogen-π and hydrogen-bonding interactions drive chiral aggregation. In ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, bromine atoms participate in halogen-π interactions (3.5–4.0 Å distances), forming homochiral chains that enable conglomerate crystallization . Graph set analysis (e.g., C (6) chains via N–H⋯N bonds) further reveals hierarchical assembly patterns .
Methodological Insight :
- Crystallize racemic mixtures in solvents favoring halogen-π synthons.
- Use Hirshfeld surface analysis to quantify interaction contributions (e.g., 12% C–H⋯O vs. 8% π–π) .
What computational approaches are used to analyze ring puckering and conformational dynamics in thiazolo[3,2-a]pyrimidine cores?
Advanced Research Focus
Cremer-Pople puckering coordinates quantify non-planarity in fused heterocycles. For a six-membered pyrimidine ring fused to thiazole, puckering amplitudes (Q) and phase angles (θ) are calculated from atomic displacements relative to a mean plane. For example, screw-boat conformations (θ ≈ 120°) are stabilized by intramolecular H-bonding .
Methodological Insight :
- Use software like Mercury or PLATON to derive puckering parameters.
- Compare experimental (SCXRD) vs. DFT-optimized geometries to assess strain .
How can contradictions in XRD data interpretation be resolved during structural refinement?
Advanced Research Focus
Discrepancies often arise from twinning, disorder, or incorrect space group assignment. For example, pseudo-merohedral twinning in triclinic systems may require reindexing or using the TWIN command in SHELXL . Contradictory hydrogen-bonding motifs (e.g., C–H⋯O vs. N–H⋯O) are resolved via iterative refinement and electron density mapping (Δρ < 0.3 eÅ⁻³) .
Methodological Insight :
- Validate hydrogen bonds using D–H⋯A geometry (∠D–H⋯A > 150°) and d(H⋯A) < 2.5 Å .
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) .
What strategies are employed to evaluate the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
Advanced Research Focus
In vitro assays targeting enzymes (e.g., kinases) or cellular pathways are common. Derivatives like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-thiazolo[3,2-a]pyrimidine-6-carboxylate are screened for antitumor activity via MTT assays (IC₅₀ < 10 µM against HeLa cells) . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerase II .
Methodological Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
